Validated Ligand for SARS-CoV-2 Nsp3 Macrodomain: A Structural Differentiator
5-Amino-2-methyloxazole-4-carbonitrile has been co-crystallized with the SARS-CoV-2 Nsp3 macrodomain and is deposited in the PDB as ligand WQ4 in entry 5S1I [1]. This structural validation confirms specific, high-resolution binding interactions that are not reported for its close analogs, 2-Methyloxazole-4-carbonitrile or 5-Aminooxazole-4-carbonitrile. The compound's unique combination of a 2-methyl group and a 5-amino group enables a binding mode that is essential for fragment-based drug discovery efforts targeting this viral protein.
| Evidence Dimension | Target Engagement (Crystallographic Validation) |
|---|---|
| Target Compound Data | Co-crystal structure available (PDB 5S1I, Resolution: 1.07 Å) |
| Comparator Or Baseline | 2-Methyloxazole-4-carbonitrile and 5-Aminooxazole-4-carbonitrile: No publicly available co-crystal structures with SARS-CoV-2 Nsp3 macrodomain were identified. |
| Quantified Difference | Presence of validated binding mode vs. absence of evidence |
| Conditions | X-ray crystallography, SARS-CoV-2 Nsp3 macrodomain |
Why This Matters
This provides a direct, experimentally validated starting point for structure-based drug design and medicinal chemistry optimization, a key procurement consideration for researchers in antiviral drug discovery.
- [1] RCSB PDB entry 5S1I: Crystal Structure of SARS-CoV-2 Nsp3 macrodomain in complex with EN300-301084 (Ligand WQ4: 5-amino-2-methyl-1,3-oxazole-4-carbonitrile). (2020). View Source
